molecular formula C13H17NO3 B4303815 4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE

4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4303815
M. Wt: 235.28 g/mol
InChI Key: SSVGCPJHIGGIFS-UHFFFAOYSA-N
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Description

4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE is a synthetic organic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a hydroxy group, two methyl groups, and a phenylethyl group attached to the oxazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylethylamine with a suitable carbonyl compound, followed by cyclization with an appropriate reagent to form the oxazolidinone ring. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications as an antibiotic or in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic.

    Tedizolid: Another oxazolidinone with similar antibacterial properties.

Uniqueness

4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinones. Its unique structure may result in different reactivity and interactions with biological targets.

Properties

IUPAC Name

4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-12(13(2,16)14-11(15)17-12)9-8-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVGCPJHIGGIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)O1)(C)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
Reactant of Route 3
4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
4-HYDROXY-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE

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